Cas no 2172564-70-2 (2-{2-4-(cyclopentylamino)-1H-pyrazol-1-ylethoxy}ethan-1-ol)

2-{2-4-(cyclopentylamino)-1H-pyrazol-1-ylethoxy}ethan-1-ol 化学的及び物理的性質
名前と識別子
-
- 2-{2-4-(cyclopentylamino)-1H-pyrazol-1-ylethoxy}ethan-1-ol
- 2172564-70-2
- EN300-1275055
- 2-{2-[4-(cyclopentylamino)-1H-pyrazol-1-yl]ethoxy}ethan-1-ol
-
- インチ: 1S/C12H21N3O2/c16-6-8-17-7-5-15-10-12(9-13-15)14-11-3-1-2-4-11/h9-11,14,16H,1-8H2
- InChIKey: NOUNMAAUMVASHK-UHFFFAOYSA-N
- ほほえんだ: O(CCO)CCN1C=C(C=N1)NC1CCCC1
計算された属性
- せいみつぶんしりょう: 239.16337692g/mol
- どういたいしつりょう: 239.16337692g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 7
- 複雑さ: 210
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 59.3Ų
2-{2-4-(cyclopentylamino)-1H-pyrazol-1-ylethoxy}ethan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1275055-0.1g |
2-{2-[4-(cyclopentylamino)-1H-pyrazol-1-yl]ethoxy}ethan-1-ol |
2172564-70-2 | 0.1g |
$1357.0 | 2023-05-23 | ||
Enamine | EN300-1275055-10000mg |
2-{2-[4-(cyclopentylamino)-1H-pyrazol-1-yl]ethoxy}ethan-1-ol |
2172564-70-2 | 10000mg |
$6635.0 | 2023-10-01 | ||
Enamine | EN300-1275055-5000mg |
2-{2-[4-(cyclopentylamino)-1H-pyrazol-1-yl]ethoxy}ethan-1-ol |
2172564-70-2 | 5000mg |
$4475.0 | 2023-10-01 | ||
Enamine | EN300-1275055-2500mg |
2-{2-[4-(cyclopentylamino)-1H-pyrazol-1-yl]ethoxy}ethan-1-ol |
2172564-70-2 | 2500mg |
$3025.0 | 2023-10-01 | ||
Enamine | EN300-1275055-1000mg |
2-{2-[4-(cyclopentylamino)-1H-pyrazol-1-yl]ethoxy}ethan-1-ol |
2172564-70-2 | 1000mg |
$1543.0 | 2023-10-01 | ||
Enamine | EN300-1275055-1.0g |
2-{2-[4-(cyclopentylamino)-1H-pyrazol-1-yl]ethoxy}ethan-1-ol |
2172564-70-2 | 1g |
$1543.0 | 2023-05-23 | ||
Enamine | EN300-1275055-0.25g |
2-{2-[4-(cyclopentylamino)-1H-pyrazol-1-yl]ethoxy}ethan-1-ol |
2172564-70-2 | 0.25g |
$1420.0 | 2023-05-23 | ||
Enamine | EN300-1275055-2.5g |
2-{2-[4-(cyclopentylamino)-1H-pyrazol-1-yl]ethoxy}ethan-1-ol |
2172564-70-2 | 2.5g |
$3025.0 | 2023-05-23 | ||
Enamine | EN300-1275055-50mg |
2-{2-[4-(cyclopentylamino)-1H-pyrazol-1-yl]ethoxy}ethan-1-ol |
2172564-70-2 | 50mg |
$1296.0 | 2023-10-01 | ||
Enamine | EN300-1275055-0.5g |
2-{2-[4-(cyclopentylamino)-1H-pyrazol-1-yl]ethoxy}ethan-1-ol |
2172564-70-2 | 0.5g |
$1482.0 | 2023-05-23 |
2-{2-4-(cyclopentylamino)-1H-pyrazol-1-ylethoxy}ethan-1-ol 関連文献
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
-
Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
-
Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
2-{2-4-(cyclopentylamino)-1H-pyrazol-1-ylethoxy}ethan-1-olに関する追加情報
2-{2-[4-(Cyclopentylamino)-1H-Pyrazol-1-Yl]Ethoxy}Ethan-1-Ol: A Comprehensive Overview
The compound with CAS No. 2172564-70-2, known as 2-{2-[4-(cyclopentylamino)-1H-pyrazol-1-yl]ethoxy}ethan-1-ol, is a structurally complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This molecule is characterized by its unique combination of functional groups, including an ethoxy group, a pyrazole ring, and a cyclopentylamino substituent. The cyclopentylamino group adds a layer of complexity to the molecule, contributing to its potential biological activity and chemical reactivity.
Recent studies have highlighted the importance of pyrazole derivatives in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents. The pyrazole ring, a five-membered aromatic heterocycle, is known for its ability to form hydrogen bonds and interact with various biological targets. In the case of 2-{2-[4-(cyclopentylamino)-1H-pyrazol-1-yl]ethoxy}ethan-1-ol, the pyrazole moiety is further substituted with a cyclopentylamino group, which enhances its hydrophobicity and potentially improves its bioavailability.
The synthesis of this compound involves a multi-step process that typically begins with the preparation of the pyrazole core. Researchers have employed various methods, including the Paal-Knorr synthesis and other condensation reactions, to construct the pyrazole ring. The subsequent introduction of the cyclopentylamino group and the ethoxy substituent requires precise control over reaction conditions to ensure high yields and purity. Recent advancements in catalytic methods and green chemistry have made these synthesis steps more efficient and environmentally friendly.
From a pharmacological perspective, 2-{2-[4-(cyclopentylamino)-1H-pyrazol-1-yl]ethoxy}ethan-1-ol has shown promising activity in preclinical studies. Its ability to inhibit certain kinases makes it a potential candidate for anti-cancer therapies. Additionally, the molecule's hydroxyl group at the ethan-1-ol position suggests that it may participate in enzymatic reactions or serve as a site for further functionalization in drug design.
One area of active research involves understanding the stereochemistry of this compound. The presence of multiple stereogenic centers in the molecule raises questions about its enantiomeric purity and how this might influence its pharmacokinetic properties. Advanced analytical techniques, such as chiral high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are being used to address these questions.
In terms of applications, pyrazole derivatives like this compound are being explored for their potential in treating neurodegenerative diseases, inflammation, and infectious diseases. The cyclopentylamino substituent is particularly interesting as it may enhance the molecule's ability to cross cellular membranes, making it more effective in targeting intracellular pathogens.
Looking ahead, collaborative efforts between chemists and biologists are expected to shed more light on the mechanistic insights behind this compound's biological activity. Computational modeling techniques, such as molecular docking and dynamics simulations, are increasingly being used to predict how this molecule interacts with its target proteins at an atomic level.
In conclusion, 2-{2-[4-(cyclopentylamino)-1H-pyrazol-1-yl]ethoxy}ethan-1-ol represents a fascinating example of how structural complexity can be harnessed to design novel therapeutic agents. With ongoing research into its synthesis, pharmacology, and applications, this compound continues to be a focal point in modern medicinal chemistry.
2172564-70-2 (2-{2-4-(cyclopentylamino)-1H-pyrazol-1-ylethoxy}ethan-1-ol) 関連製品
- 1935387-65-7(1-(4-bromo-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid)
- 1007464-33-6(methyl({1-(propan-2-yl)-1H-pyrazol-5-ylmethyl})amine)
- 165454-06-8(Cbz-NH-PEG2-CH2COOH)
- 942003-17-0(N-1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-ylcyclohexanesulfonamide)
- 134594-22-2(5-methoxynaphthalene-1-carbaldehyde)
- 1140239-85-5(methyl furo[2,3-c]pyridine-7-carboxylate)
- 941980-31-0(N'-(3,3-diphenylpropyl)-N-(2-methoxy-5-methylphenyl)ethanediamide)
- 1594040-31-9(5-bromo-3-methylfuran-2-carbaldehyde)
- 2023706-16-1(benzyl N-(3-iodo-5-methylphenyl)carbamate)
- 14378-04-2(2-Propenenitrile, 3-(4-chlorophenyl)-, (2E)-)




